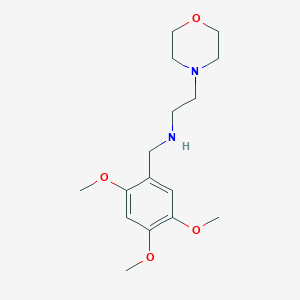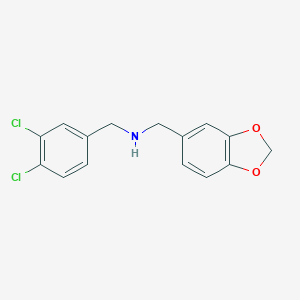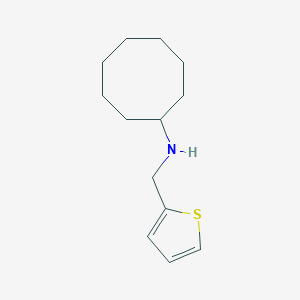
N-(thiophen-2-ylmethyl)cyclooctanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thiophen-2-ylmethyl)cyclooctanamine is an organic compound with the molecular formula C13H21NS and a molecular weight of 223.38 g/mol . This compound features a cyclooctane ring bonded to an amine group, which is further connected to a thiophene ring via a methylene bridge. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)cyclooctanamine typically involves the reaction of cyclooctanone with thiophen-2-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon . The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(thiophen-2-ylmethyl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, diethyl ether as solvent.
Substitution: Acyl chlorides, anhydrides, pyridine as a base.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Thiol derivatives, secondary amines.
Substitution: Amides, carbamates.
Wissenschaftliche Forschungsanwendungen
N-(thiophen-2-ylmethyl)cyclooctanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Wirkmechanismus
The mechanism of action of N-(thiophen-2-ylmethyl)cyclooctanamine is not fully understood, but it is believed to interact with various molecular targets due to the presence of the thiophene ring. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved are still under investigation, but the compound’s structure suggests it could modulate signal transduction pathways or inhibit specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophen-2-ylmethylamine: A simpler analog with similar reactivity but lacking the cyclooctane ring.
Cyclooctylamine: Contains the cyclooctane ring but lacks the thiophene moiety.
Thiophene derivatives: Various compounds containing the thiophene ring with different substituents.
Uniqueness
N-(thiophen-2-ylmethyl)cyclooctanamine is unique due to the combination of the cyclooctane ring and the thiophene moiety.
Eigenschaften
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclooctanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13/h6,9-10,12,14H,1-5,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAJDXFMBLNTBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503825.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine](/img/structure/B503826.png)
![N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503827.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine](/img/structure/B503828.png)
![N'-[3-(benzyloxy)benzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B503829.png)
![N-[(2-METHYLPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE](/img/structure/B503832.png)
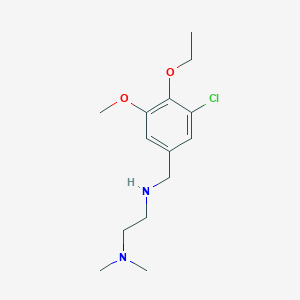
![2-[(2-Chloro-6-fluorobenzyl)amino]-1-phenylethanol](/img/structure/B503834.png)
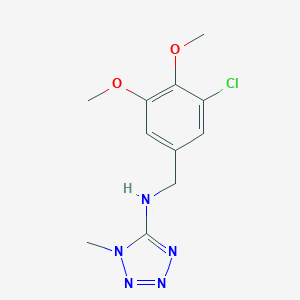
![1-({3-Methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-propanol](/img/structure/B503840.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-N,N-diethylaniline](/img/structure/B503841.png)
